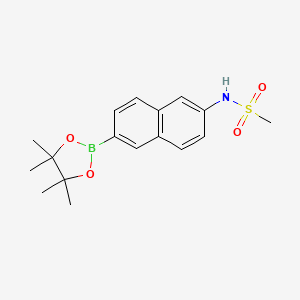

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide

説明

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide is a useful research compound. Its molecular formula is C17H22BNO4S and its molecular weight is 347.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide (CAS No. 1132940-88-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 343.36 g/mol. The presence of the dioxaborolane moiety is significant as it may enhance the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1132940-88-5 |

| Molecular Formula | C17H22BNO4S |

| Molecular Weight | 343.36 g/mol |

| Appearance | White to light yellow powder |

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The dioxaborolane group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibitors are crucial for controlling tumor growth.

- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis. This modulation could lead to selective cytotoxicity in cancer cells while sparing normal cells.

- Molecular Interactions : The sulfonamide group is known for its ability to form hydrogen bonds and participate in π-π stacking interactions with biomolecules, which can enhance binding affinity to target proteins.

Anticancer Activity

Recent investigations have focused on the anticancer properties of this compound. In vitro studies demonstrated that it exhibits potent growth inhibition against various cancer cell lines while showing minimal toxicity to non-tumorigenic cells.

Case Study 1 : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Inhibition of Cancer Cell Motility

Another aspect of its biological activity includes the inhibition of cancer cell motility. This property is essential for preventing metastasis.

Case Study 2 : In a recent experiment involving lung cancer cells (A549), treatment with the compound resulted in a 50% reduction in migration rates as assessed by wound healing assays. Further analysis indicated alterations in the expression levels of key proteins involved in cell adhesion and migration.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation. However, initial findings suggest favorable solubility and stability profiles that are conducive to oral bioavailability.

Toxicity assessments have shown that at therapeutic doses (up to 20 µM), the compound does not exhibit significant cytotoxicity towards normal human fibroblast cells. This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics.

科学的研究の応用

Suzuki-Miyaura Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. The presence of the boronate group facilitates the coupling of aryl halides with phenolic or aliphatic compounds, allowing for the synthesis of complex organic molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals .

Synthesis of Functionalized Naphthalenes

The incorporation of the naphthalene moiety allows for the functionalization of naphthalene derivatives. These derivatives can be utilized in the creation of organic light-emitting diodes (OLEDs) and other optoelectronic materials due to their favorable electronic properties .

Organic Light Emitting Diodes (OLEDs)

The compound's ability to act as a hole transport material makes it suitable for use in OLEDs. Its structural characteristics enhance charge mobility and stability within the device, which is crucial for efficient light emission .

Perovskite Solar Cells

In the realm of renewable energy, this compound has been explored as an intermediate in the fabrication of materials for perovskite solar cells. Its boronate functionality aids in forming cross-linked polymer networks that improve the overall efficiency and stability of solar cells .

Drug Development

The sulfonamide group present in the compound may also confer biological activity, making it a candidate for drug development. Research has indicated that similar compounds can act as inhibitors for various biological targets, including enzymes involved in cancer progression .

Antimicrobial Properties

Some studies suggest that derivatives containing sulfonamide groups exhibit antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for resistant bacterial strains .

Case Study: Synthesis and Characterization

A study demonstrated the synthesis of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide through a multi-step reaction involving Suzuki coupling followed by sulfonamide formation. The resulting compound was characterized using NMR and mass spectrometry to confirm its structure and purity .

Application in Photovoltaics

Research published in 2020 highlighted the use of this compound in enhancing the performance of perovskite solar cells. The study noted that devices incorporating this compound showed improved charge transport and stability under operational conditions compared to traditional materials .

特性

IUPAC Name |

N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4S/c1-16(2)17(3,4)23-18(22-16)14-8-6-13-11-15(19-24(5,20)21)9-7-12(13)10-14/h6-11,19H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNVTOFDKURNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677960 | |

| Record name | N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132940-88-5 | |

| Record name | N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。